Damascenine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Damascenine can be synthesized through various chemical reactions involving the methylation of 3-methoxy-2-(methylamino)benzoic acid. The synthesis typically involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the seeds of Nigella damascena. The seeds are processed to isolate the alkaloid, which is then purified using techniques such as chromatography .

化学反応の分析

Types of Reactions: Damascenine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds depending on the nucleophile used .

科学的研究の応用

Damascenine has several applications in scientific research:

Chemistry: It is used as a model compound in studies of alkaloid synthesis and reactivity.

Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of infections and cancer.

Industry: this compound is used in the production of various pharmaceuticals and as a precursor in the synthesis of other bioactive compounds

作用機序

The mechanism of action of damascenine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .

類似化合物との比較

Nigelline: Another alkaloid found in Nigella damascena with similar chemical structure and properties.

Nigellidine: An alkaloid with comparable biological activities but different structural features.

Thymoquinone: A compound found in Nigella sativa with distinct chemical properties but similar therapeutic potential

Uniqueness of Damascenine: this compound is unique due to its specific chemical structure, which includes a methoxy group and a methylamino group attached to a benzoate ester. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

生物活性

Damascenine, an alkaloid derived from Nigella damascena, has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to elucidate the compound's biological properties, particularly its antioxidant, antimicrobial, and anticancer effects.

Chemical Structure and Properties

This compound is characterized by a complex structure typical of alkaloids, which contributes to its varied biological activities. The molecular formula is C₁₃H₁₅N, and it is known for its potential therapeutic effects.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The antioxidant activity was evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Table 1: Antioxidant Activity of this compound

These results indicate that this compound has a potent ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Antimicrobial Activity

This compound has been shown to possess antimicrobial properties against a range of pathogens. A study conducted on various strains of bacteria and fungi revealed its effectiveness in inhibiting growth.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 40 µg/mL | |

| Candida albicans | 45 µg/mL |

The findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially against antibiotic-resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored in several studies. In vitro tests demonstrated that it can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia).

Case Study: In Vitro Effects on Cancer Cell Lines

A recent study assessed the effect of this compound on MCF-7 cells:

- Concentration : 10 µM

- Treatment Duration : 48 hours

- Results : Significant reduction in cell viability (by 60%) compared to control groups.

This indicates that this compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), this compound reduces oxidative stress.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes, leading to cell death.

- Anticancer Mechanism : It may activate apoptotic pathways and inhibit cell cycle progression in cancer cells.

特性

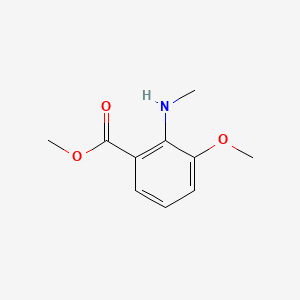

IUPAC Name |

methyl 3-methoxy-2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWJIZYZTLTXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5296-80-0 (hydrochloride) | |

| Record name | Damascenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60197480 | |

| Record name | Damascenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-64-7 | |

| Record name | Damascenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Damascenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Damascenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAMASCENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TU4DLG5R3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is damascenine and where is it found?

A1: this compound is a naturally occurring alkaloid primarily found in the seeds of Nigella damascena L., commonly known as love-in-a-mist. [, ]

Q2: What is the chemical structure of this compound?

A2: this compound is a methyl ester of 3-methoxy-2-(methylamino)benzoic acid. []

Q3: Can you provide details about the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?

A3: While the provided abstracts do not delve into detailed spectroscopic data, they confirm that this compound possesses a pyridine ring. [] Further research beyond these abstracts is necessary to obtain comprehensive spectroscopic data.

Q4: Are there any known pharmacological effects of this compound?

A5: this compound and β-elemene, a major constituent of Nigella damascena essential oil, have demonstrated the ability to modulate the inflammatory response of human neutrophils ex vivo. [] Additionally, some studies have investigated the potential use of this compound and other plant products as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA). []

Q5: How does germination affect the this compound content in Nigella damascena seeds?

A7: Studies have shown that this compound appears to be metabolically inert during the germination of Nigella damascena. It doesn't disappear from the seed coat and isn't synthesized in the developing seedlings. []

Q6: What is the impact of fertilizer application on the yield and composition of this compound in Nigella damascena?

A8: Research has demonstrated that different fertilizer applications can significantly influence the yield and essential oil composition of Nigella damascena. Notably, the levels of this compound, along with β-elemene, were affected by the fertilizer treatments. []

Q7: Are there any studies on the toxicity of this compound?

A9: One study assessed the potential toxicity of this compound in mice after sub-chronic intraperitoneal administration and in vitro using human erythrocytes. The study found no significant toxic effects on biochemical parameters or organ histology in mice. Additionally, this compound did not induce hemolysis in human erythrocytes. []

Q8: What analytical methods are used to study this compound?

A11: Researchers have employed techniques like Gas Chromatography-Mass Spectrometry (GC/MS) to identify and quantify this compound in the essential oil of Nigella damascena seeds. [] Additionally, a sensitive fluorometric procedure was developed for the quantitative determination of this compound. []

Q9: Are there any known crystal structures for this compound or its derivatives?

A12: Yes, research has determined the unit cells and space groups of this compound acid, its trihydrate, and the likely dihydrate of tri-damascenine acid. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。